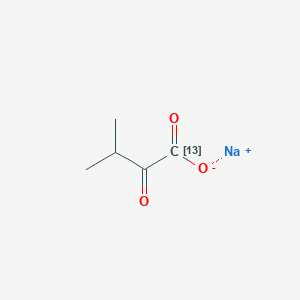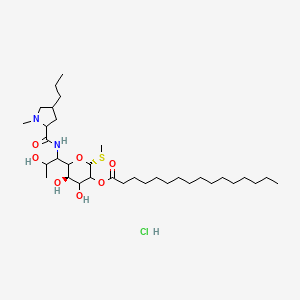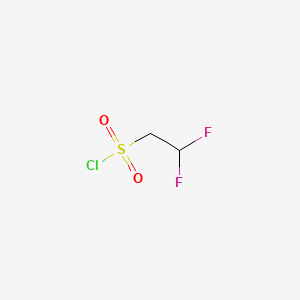![molecular formula C19H16N2O2 B566124 2-[3-(1H-Indol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione CAS No. 150206-00-1](/img/structure/B566124.png)
2-[3-(1H-Indol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Catalytic Applications
A study by Shinde et al. (2021) discusses a Rhodium(III)-catalyzed dehydrogenative annulation and spirocyclization of 2-arylindoles and 2-(1H-pyrazol-1-yl)-1H-indole with maleimides. This reaction protocol yields highly functionalized benzo[a]pyrrolo[3,4-c]carbazole-1,3(2H,8H)-diones and spiro[isoindolo[2,1-a]indole-6,3'-pyrrolidine]-2',5'-diones. The study highlights the photophysical properties of the annulated products, showcasing the application of such compounds in catalysis and material science (Shinde, Rangan, Kumar & Kumar, 2021).
Marine Sponge Derivatives
McKay et al. (2002) isolated a bisindole alkaloid, 1,2-Bis(1H-indol-3-yl)ethane-1,2-dione, from the marine sponge Smenospongia sp. This discovery contributes to the understanding of marine natural products and their potential applications in drug discovery and biological research (McKay, Carroll, Quinn & Hooper, 2002).
Chemical Synthesis and Reactivity
Hou et al. (2007) investigated the formation of 4,5,6,7-tetrahydroisoindoles by palladium-catalyzed hydride reduction of substituted 1,3-dihydro-2H-isoindoles. This study is significant for understanding the reactivities of isoindole derivatives and their potential applications in synthetic chemistry (Hou, Wang, Chung, Hsieh & Tsai, 2007).
Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives Synthesis
Tan et al. (2016) developed a new synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene. The study demonstrates a novel approach to synthesizing amino and triazole derivatives, highlighting the versatility of these compounds in chemical synthesis (Tan, Koc, Kishali, Şahin & Kara, 2016).
Novel Synthesis Methods
Schubert-Zsilavecz et al. (1991) presented a new approach to synthesize 2H-isoindole-4,7-diones. This method involves heating α-amino acids with carbonyl compounds to generate azomethine ylides, which are then captured by quinones forming various isoindole derivatives. Such methodologies are crucial in expanding the synthetic toolkit for creating diverse isoindole-based compounds (Schubert-Zsilavecz, Likussar, Gusterhuber & Michelitsch, 1991).
Propiedades
IUPAC Name |
2-(3-indol-1-ylpropyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-18-15-7-2-3-8-16(15)19(23)21(18)12-5-11-20-13-10-14-6-1-4-9-17(14)20/h1-4,6-10,13H,5,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOXDRQEIPAFNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCCN3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one](/img/structure/B566047.png)



![N-Hydroxy-2-methyl-5-[(5-methyl-2-phenyl-4-oxazolyl)methyl]-1,3-dioxane-2-carboxamide](/img/structure/B566053.png)
![(3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-yl) 3-fluorobenzenesulfonate](/img/structure/B566054.png)



![4-Hydroxy-2-[(E)-2-(4-methoxyphenyl)ethenyl]-2,3-dihydropyran-6-one](/img/structure/B566058.png)
